molecular formula C14H23N3O2 B6649063 N-[(6-methoxypyridin-3-yl)methyl]-1-morpholin-3-ylpropan-2-amine

N-[(6-methoxypyridin-3-yl)methyl]-1-morpholin-3-ylpropan-2-amine

Cat. No.: B6649063
M. Wt: 265.35 g/mol
InChI Key: CGKHEMBCSPCMFO-UHFFFAOYSA-N
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Description

N-[(6-methoxypyridin-3-yl)methyl]-1-morpholin-3-ylpropan-2-amine is a synthetic organic compound characterized by its unique structure, which includes a methoxypyridine moiety, a morpholine ring, and a propan-2-amine backbone

Properties

IUPAC Name

N-[(6-methoxypyridin-3-yl)methyl]-1-morpholin-3-ylpropan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O2/c1-11(7-13-10-19-6-5-15-13)16-8-12-3-4-14(18-2)17-9-12/h3-4,9,11,13,15-16H,5-8,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGKHEMBCSPCMFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1COCCN1)NCC2=CN=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(6-methoxypyridin-3-yl)methyl]-1-morpholin-3-ylpropan-2-amine typically involves multiple steps:

    Formation of the Methoxypyridine Intermediate: The starting material, 6-methoxypyridine-3-carbaldehyde, is synthesized through the methoxylation of pyridine derivatives.

    Reductive Amination: The methoxypyridine intermediate undergoes reductive amination with morpholine and a suitable reducing agent such as sodium triacetoxyborohydride to form the morpholinyl intermediate.

    Alkylation: The morpholinyl intermediate is then alkylated with 1-bromo-2-propanamine under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the employment of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-[(6-methoxypyridin-3-yl)methyl]-1-morpholin-3-ylpropan-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of palladium on carbon to yield reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the methoxypyridine moiety, where nucleophiles such as amines or thiols replace the methoxy group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[(6-methoxypyridin-3-yl)methyl]-1-morpholin-3-ylpropan-2-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a ligand in receptor binding studies. Its ability to interact with various biological targets makes it a valuable tool in the study of biochemical pathways and mechanisms.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound in the development of new drugs targeting specific receptors or enzymes.

Industry

In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of N-[(6-methoxypyridin-3-yl)methyl]-1-morpholin-3-ylpropan-2-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The methoxypyridine moiety may facilitate binding to aromatic residues in the target protein, while the morpholine ring can enhance solubility and bioavailability. The propan-2-amine backbone provides structural flexibility, allowing the compound to adopt conformations that optimize binding interactions.

Comparison with Similar Compounds

Similar Compounds

    N-[(6-methoxypyridin-3-yl)methyl]-1-piperidin-3-ylpropan-2-amine: Similar structure but with a piperidine ring instead of morpholine.

    N-[(6-methoxypyridin-3-yl)methyl]-1-pyrrolidin-3-ylpropan-2-amine: Contains a pyrrolidine ring instead of morpholine.

    N-[(6-methoxypyridin-3-yl)methyl]-1-azepan-3-ylpropan-2-amine: Features an azepane ring instead of morpholine.

Uniqueness

N-[(6-methoxypyridin-3-yl)methyl]-1-morpholin-3-ylpropan-2-amine is unique due to the presence of the morpholine ring, which imparts distinct physicochemical properties such as increased solubility and stability. This makes it particularly valuable in applications where these properties are critical.

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